{8-Oxaspiro[4.5]decan-1-yl}methanamine
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Overview
Description
{8-Oxaspiro[45]decan-1-yl}methanamine is a chemical compound with the molecular formula C10H19NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for {8-Oxaspiro[4.5]decan-1-yl}methanamine involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds under mild conditions and yields the desired oxaspirocycles with excellent selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{8-Oxaspiro[4.5]decan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaspiro ketones.
Reduction: Reduction reactions can convert the compound into different spirocyclic amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxaspiro ketones, spirocyclic amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{8-Oxaspiro[4.5]decan-1-yl}methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of {8-Oxaspiro[4.5]decan-1-yl}methanamine involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxaspiro[4.5]decane-7,9-dione
- 8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride
- 1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride
Uniqueness
{8-Oxaspiro[4.5]decan-1-yl}methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and materials.
Properties
IUPAC Name |
8-oxaspiro[4.5]decan-4-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-8-9-2-1-3-10(9)4-6-12-7-5-10/h9H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEFIGIZWVYBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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